2-(2,4-Dichlorobenzene-1-sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole
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Overview
Description
2-(2,4-Dichlorobenzene-1-sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole is a synthetic organic compound that belongs to the class of thiadiazoles. This compound is characterized by the presence of a dichlorobenzene sulfonyl group and a trifluoromethyl group attached to a thiadiazole ring. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorobenzene-1-sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzenesulfonyl chloride and 5-(trifluoromethyl)-1,3,4-thiadiazole as the primary starting materials.
Reaction Conditions: The reaction is carried out in the presence of a suitable base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorobenzene-1-sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Formation of sulfonamides, sulfonate esters, and other derivatives.
Oxidation Products: Formation of sulfoxides and sulfones.
Reduction Products: Formation of thiadiazole derivatives with reduced functional groups.
Scientific Research Applications
2-(2,4-Dichlorobenzene-1-sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorobenzene-1-sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, altering their activity and function.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorobenzene-1-sulfonyl)-1,3,4-thiadiazole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
5-(Trifluoromethyl)-1,3,4-thiadiazole: Lacks the dichlorobenzene sulfonyl group, leading to distinct reactivity and applications.
Uniqueness
2-(2,4-Dichlorobenzene-1-sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole is unique due to the presence of both the dichlorobenzene sulfonyl and trifluoromethyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
62617-14-5 |
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Molecular Formula |
C9H3Cl2F3N2O2S2 |
Molecular Weight |
363.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)sulfonyl-5-(trifluoromethyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C9H3Cl2F3N2O2S2/c10-4-1-2-6(5(11)3-4)20(17,18)8-16-15-7(19-8)9(12,13)14/h1-3H |
InChI Key |
KEPJOXYTDRNSOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)C2=NN=C(S2)C(F)(F)F |
Origin of Product |
United States |
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